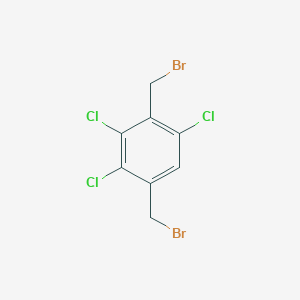
1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 145839 is a chemical compound that has garnered significant interest in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of NSC 145839 involves several steps and specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound. Detailed protocols for the preparation of NSC 145839 can be found in specialized chemical literature and databases .
Chemical Reactions Analysis
NSC 145839 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. Detailed information on the chemical reactions of NSC 145839 can be found in chemical databases and research articles .
Scientific Research Applications
NSC 145839 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 145839 is investigated for its potential therapeutic applications, including its effects on specific molecular targets. In industry, it is used in the development of new materials and chemical processes. The versatility of NSC 145839 makes it a valuable compound in multiple research domains .
Mechanism of Action
The mechanism of action of NSC 145839 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved. Detailed studies on the mechanism of action of NSC 145839 can provide insights into its potential therapeutic applications and help guide further research .
Comparison with Similar Compounds
NSC 145839 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but NSC 145839 may exhibit distinct biological or chemical activities. A comparison of NSC 145839 with other compounds can help identify its unique features and potential advantages in specific applications. Lists of similar compounds and detailed comparisons can be found in chemical databases and research articles .
Properties
CAS No. |
21912-82-3 |
|---|---|
Molecular Formula |
C8H5Br2Cl3 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)-2,3,5-trichlorobenzene |
InChI |
InChI=1S/C8H5Br2Cl3/c9-2-4-1-6(11)5(3-10)8(13)7(4)12/h1H,2-3H2 |
InChI Key |
MNVJKUQOUPHPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)CBr)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















